Apovincamine

Descripción general

Descripción

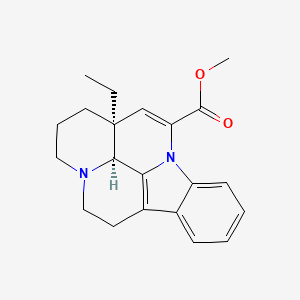

cis-Apovincamina: es un alcaloide de indol aislado de la planta malaya Alstonia pneumatophora (Apocynaceae). Exhibe varias actividades biológicas, incluidas las propiedades antimelanogénicas . Este compuesto está relacionado estructuralmente con otros alcaloides de la Vinca, que son conocidos por sus beneficios neuroprotectores y cerebrovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cis-Apovincamina involucra varios pasos clave, incluidas las reacciones de ciclización. Un método común es la ciclización de Bischler-Napieralski o Pictet-Spengler, que implica la formación del anillo C al ciclizar una posición C2 de indol con una sal de iminio . Otro enfoque involucra el uso de agentes de resolución quiral para generar éster de ácido cis-apovincaminico ópticamente puro .

Métodos de producción industrial: La producción industrial de cis-Apovincamina típicamente involucra la semisíntesis a partir de productos naturales como la tabersonina. Este método es preferido debido a la complejidad y el costo asociado con la síntesis total .

Análisis De Reacciones Químicas

Tipos de reacciones: La cis-Apovincamina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, se han sintetizado metabolitos oxidativos de cis-apovincaminatos de etilo, involucrando la funcionalización del grupo 10-hidroxi .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para reacciones de oxidación y agentes reductores para reacciones de reducción. Las condiciones a menudo involucran niveles de pH específicos y temperaturas para garantizar la estereoselectividad deseada .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos, como la 10-hidroxivinpocetina y la vinpocetina-N-óxido .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Apovincamine exhibits several pharmacological effects that make it a candidate for various therapeutic applications:

- Cerebrovascular Effects : this compound is known for its ability to improve cerebral blood flow and enhance the metabolism of nerve cells. This property has been explored in the context of treating conditions such as cerebral arteriosclerosis and cognitive impairments related to vascular diseases .

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from damage and support cognitive function. Its role in enhancing memory and learning capabilities has been investigated, particularly in older adults suffering from dementia .

- Cardiovascular Benefits : The compound has shown promise in treating cardiovascular disorders, as it can improve blood circulation and reduce the risk of ischemic events .

Cognitive Impairment and Dementia

A significant body of research focuses on this compound's derivative, vinpocetine, which is an ethyl ester of this compound. Clinical trials have assessed its efficacy in treating cognitive impairment associated with vascular dementia and Alzheimer's disease:

- Clinical Trials : A review of multiple studies indicated that vinpocetine (30 mg/day to 60 mg/day) resulted in statistically significant improvements in cognitive function compared to placebo in patients with dementia .

- Safety and Efficacy : While some studies reported benefits, the overall evidence remains inconclusive regarding its effectiveness for dementia treatment. Further large-scale studies are necessary to validate these findings .

Cardiovascular Disorders

This compound's role in cardiovascular health has been examined through various clinical applications:

- Treatment for Cerebrovascular Disorders : It is recommended for use in cerebrovascular disorders due to its ability to enhance blood flow to the brain. However, regulatory approval varies by region .

- Acute Stroke Management : In some countries, vinpocetine is still used for acute stroke management despite lacking modern regulatory backing for this application .

Comparative Data Table

Neuroprotective Effects in Dementia Patients

A notable case study involved a cohort of 583 dementia patients treated with vinpocetine over a period of six months. The results indicated:

- Cognitive Improvement : Patients receiving vinpocetine showed significant improvements in cognitive tests compared to those on placebo.

- Adverse Effects : Reported adverse effects were minimal and did not correlate strongly with dosage levels .

Cardiovascular Health Improvement

In another study focusing on patients with chronic cerebrovascular insufficiency:

Mecanismo De Acción

El mecanismo de acción de la cis-Apovincamina involucra su interacción con objetivos moleculares y vías específicas. Inhibe la viabilidad celular de manera dependiente de la dosis y muestra actividad antimelanogénica en células de melanoma B16 de ratón . Los objetivos y vías moleculares exactos aún se encuentran bajo investigación, pero se sabe que afecta las vías de melanogénesis .

Comparación Con Compuestos Similares

La cis-Apovincamina está relacionada estructuralmente con otros alcaloides de la Vinca, como la vincamina, la eburnamina y la eburnamonina . Estos compuestos comparten un andamiaje pentacíclico fusionado común que contiene un marco de indol. La cis-Apovincamina es única debido a su estereoquímica específica y su potente actividad antimelanogénica .

Compuestos similares:

- Vincamina

- Eburnamina

- Eburnamonina

- Vinpocetina

La cis-Apovincamina destaca por sus actividades biológicas únicas y sus posibles aplicaciones terapéuticas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Apovincamine, a derivative of vincamine, is an indole alkaloid that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to vincamine, which is known for its vasodilatory and neuroprotective properties. The compound is primarily derived from the Vinca minor plant and has been studied for its effects on the central nervous system (CNS), particularly in conditions such as Alzheimer's disease and other cognitive impairments.

1. Neuroprotective Properties

This compound exhibits significant neuroprotective effects, which have been demonstrated in various preclinical studies. It has been shown to enhance cerebral blood flow and improve oxygen utilization in the brain, potentially benefiting conditions characterized by hypoxia or ischemia.

2. Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. It appears to exert these effects through modulation of neurotransmitter systems, particularly by influencing cholinergic and dopaminergic pathways.

| Effect | Mechanism | References |

|---|---|---|

| Neuroprotection | Increases cerebral blood flow | |

| Cognitive enhancement | Modulates cholinergic activity | |

| Antioxidant activity | Reduces oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : this compound promotes vasodilation, enhancing blood flow to the brain, which is crucial for delivering oxygen and nutrients.

- Neurotransmitter Modulation : It influences the release and reuptake of neurotransmitters such as acetylcholine and dopamine, thereby improving synaptic transmission.

- Antioxidant Effects : this compound exhibits antioxidant properties that help mitigate oxidative stress, a significant factor in neurodegenerative diseases.

Case Study 1: Cognitive Impairment

A clinical trial investigated the effects of this compound on patients with mild cognitive impairment (MCI). Participants receiving this compound showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential role in delaying cognitive decline.

Case Study 2: Stroke Recovery

In a study involving stroke patients, this compound was administered during rehabilitation. Results indicated improved recovery outcomes and reduced neurological deficits in those treated with this compound compared to control subjects.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- A study demonstrated that this compound administration led to a marked increase in cerebral blood flow in patients with vascular dementia.

- Another research effort focused on its ability to enhance learning and memory retention in animal models, supporting its use as a nootropic agent.

Propiedades

IUPAC Name |

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDNDGXASTWERN-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023598 | |

| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-92-6 | |

| Record name | Apovincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apovincamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOVINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Apovincamine?

A1: this compound acts primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1). [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. []

Q2: What are the downstream effects of this compound's PDE1 inhibition?

A2: Inhibiting PDE1 with this compound results in several downstream effects including:

- Vasodilation: Increased cAMP levels relax smooth muscle cells in blood vessels, leading to vasodilation, particularly in the brain. [, ]

- Neuroprotection: Elevated cAMP and cGMP levels contribute to neuroprotective effects by reducing neuronal calcium influx, suppressing inflammatory mediators, and inhibiting apoptosis. [, ]

- Enhanced Neurotransmission: this compound appears to improve cholinergic neurotransmission, potentially contributing to its cognitive-enhancing properties. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H24N2O2, and its molecular weight is 336.43 g/mol.

Q4: Are there any notable spectroscopic data available for this compound?

A4: Research articles report the use of 1H-NMR, 13C-NMR, and EI-MS for structural identification of this compound and its derivatives. [] These techniques help confirm the structure and purity of synthesized compounds.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers do not mention any catalytic properties of this compound. Its primary role appears to be pharmacological, focusing on its interactions with biological systems.

Q6: How do structural modifications of this compound influence its activity?

A6: Research highlights the synthesis of various this compound derivatives, including the introduction of functionalized side chains, the formation of phenazine derivatives, and the creation of a δ-lactone bridged derivative. [, , ] Examining the pharmacological activity of these derivatives can provide valuable insights into SAR and guide the development of more potent or selective compounds.

Q7: Are there any specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A7: While research mentions the use of this compound ethyl ester and its salts in medicinal preparations, [] specific formulation strategies to optimize its pharmaceutical properties are not elaborated upon in the provided research papers. Further research exploring different formulations could potentially improve its therapeutic efficacy.

Q8: What evidence exists regarding the efficacy of this compound in cell-based assays or animal models?

A8: Several research papers highlight the effects of this compound in various in vitro and in vivo models:

- Isolated Basilar Arteries: this compound antagonized the contractile effects of high potassium and serotonin on isolated dog basilar arteries, indicating its vasodilatory properties in cerebral blood vessels. []

- Rat Model of Temporal Lobe Epilepsy: this compound showed protective effects against seizures, improved locomotor and cognitive functions, and demonstrated neuroprotective effects in a rat model of epilepsy. []

- Acute Ischemic Stroke: A pilot clinical trial in humans suggested potential benefits of this compound in acute ischemic stroke, showing improved neurological scores and a trend toward reduced poor outcomes. []

Q9: Are there any reported concerns regarding the toxicity or safety profile of this compound?

A9: While a clinical trial reported no significant adverse effects associated with this compound treatment, [] comprehensive data on long-term safety and potential toxicity are not extensively discussed within the provided research.

Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?

A10: Research frequently employs techniques such as high-performance liquid chromatography (HPLC) for the determination of this compound and its related substances in pharmaceutical preparations. [] Additionally, spectroscopic methods like NMR and mass spectrometry are crucial for structural confirmation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.